molecular formula C17H24N2O4 B1388210 1-Boc-4-(2-carboxybenzyl)piperazine CAS No. 914349-53-4

1-Boc-4-(2-carboxybenzyl)piperazine

Cat. No.: B1388210
CAS No.: 914349-53-4
M. Wt: 320.4 g/mol
InChI Key: WXSZBPULTHYGJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-4-(2-carboxybenzyl)piperazine is a chemical compound frequently employed as a versatile building block in organic synthesis. This compound features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a 2-carboxybenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The traditional preparation method for 1-Boc-4-(2-carboxybenzyl)piperazine involves the reaction of anhydrous piperazine with di-tert-butyl carbonate. recent advancements have introduced more efficient synthetic routes. One such method uses diethylamine as a starting material, involving chlorination, Boc protection, and cyclization, resulting in higher yields exceeding 93.5%, enhanced purity, and reduced environmental impact .

Industrial Production Methods

For industrial production, the process typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques and optimized reaction conditions helps in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-(2-carboxybenzyl)piperazine undergoes various types of chemical reactions, including:

    Substitution Reactions: Commonly involves the replacement of the Boc protecting group with other functional groups.

    Coupling Reactions: Used in the synthesis of complex molecules by coupling with aryl halides.

    Reductive Amination: Involves the reaction with biaryl aldehydes to form arylpiperazine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typically use strong acids or bases to facilitate the replacement of the Boc group.

    Coupling Reactions: Often employ catalysts like CuBr/1,1′-bi-2-naphthol and bases such as K3PO4.

    Reductive Amination: Utilizes reducing agents like sodium borohydride in the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions include various arylpiperazine derivatives, which are crucial intermediates in the synthesis of biologically active compounds .

Scientific Research Applications

1-Boc-4-(2-carboxybenzyl)piperazine is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of biologically active compounds, including piperazinyl amides.

    Medicine: Integral in the synthesis of therapeutic agents targeting psychiatric disorders by interacting with D2 and 5-HT1A receptors.

    Industry: Utilized in the production of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism by which 1-Boc-4-(2-carboxybenzyl)piperazine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it acts on D2 and 5-HT1A receptors, influencing neurotransmitter activity and exhibiting potential therapeutic effects for psychiatric disorders .

Comparison with Similar Compounds

Similar Compounds

    1-Boc-piperazine: Another N-Boc protected piperazine used in similar synthetic applications.

    tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: An ester derivative used in various chemical syntheses.

    tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: A hydrazide derivative with applications in organic synthesis.

Uniqueness

1-Boc-4-(2-carboxybenzyl)piperazine stands out due to its specific substitution pattern, which provides unique reactivity and versatility in synthetic applications. Its ability to undergo various chemical reactions and form biologically active compounds makes it a valuable tool in both research and industrial settings .

Properties

IUPAC Name

2-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-8-18(9-11-19)12-13-6-4-5-7-14(13)15(20)21/h4-7H,8-12H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSZBPULTHYGJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660869
Record name 2-{[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-53-4
Record name 1-(1,1-Dimethylethyl) 4-[(2-carboxyphenyl)methyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914349-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-4-(2-carboxybenzyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-Boc-4-(2-carboxybenzyl)piperazine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-Boc-4-(2-carboxybenzyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-Boc-4-(2-carboxybenzyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-Boc-4-(2-carboxybenzyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-Boc-4-(2-carboxybenzyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.